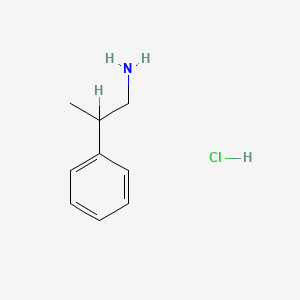

2-Phenylpropan-1-amine hydrochloride

Katalognummer B3416011

Molekulargewicht: 171.67 g/mol

InChI-Schlüssel: HBVYOCJBEXSCQE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08097652B2

Procedure details

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12M) hydrochloric acid (613 g, 5.6 mole). Stir the mixture rapidly and pressurize to 75 to 78 psi with hydrogen. Heat the mixture 50° C. to 64° C. for 3 hours. Depressurize and filter the reaction mixture to afford two lots of filtrate. Concentrate filtrates under reduced pressure to approximately 400 mL each. Add methyl tert-butyl ether (MTBE) (2.2 L each) to each lot. Stir the precipitate overnight. Filter and wash solids with fresh MTBE (100 mL) and dry overnight. Combine the lots to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.

Yield

76.2%

Identifiers

|

REACTION_CXSMILES

|

C(O)C.[C:4]1([CH:10]([CH3:13])[C:11]#[N:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:14].[H][H]>C(OC)(C)(C)C>[ClH:14].[C:4]1([CH:10]([CH3:13])[CH2:11][NH2:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.36 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

636 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C#N)C

|

|

Name

|

|

|

Quantity

|

613 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the mixture rapidly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the mixture 50° C. to 64° C. for 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Depressurize and filter the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford two lots of filtrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the precipitate overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

WASH

|

Type

|

WASH

|

|

Details

|

wash solids with fresh MTBE (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C1(=CC=CC=C1)C(CN)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 634.4 g | |

| YIELD: PERCENTYIELD | 76.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08097652B2

Procedure details

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles) and finally concentrated (12M) hydrochloric acid (613 g, 5.6 mole). Stir the mixture rapidly and pressurize to 75 to 78 psi with hydrogen. Heat the mixture 50° C. to 64° C. for 3 hours. Depressurize and filter the reaction mixture to afford two lots of filtrate. Concentrate filtrates under reduced pressure to approximately 400 mL each. Add methyl tert-butyl ether (MTBE) (2.2 L each) to each lot. Stir the precipitate overnight. Filter and wash solids with fresh MTBE (100 mL) and dry overnight. Combine the lots to afford 2-phenyl-1-propylamine HCl (634.4 g, 76.2%) as a white powder.

Yield

76.2%

Identifiers

|

REACTION_CXSMILES

|

C(O)C.[C:4]1([CH:10]([CH3:13])[C:11]#[N:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:14].[H][H]>C(OC)(C)(C)C>[ClH:14].[C:4]1([CH:10]([CH3:13])[CH2:11][NH2:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.36 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

636 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C#N)C

|

|

Name

|

|

|

Quantity

|

613 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the mixture rapidly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge to an autoclave hydrogenation apparatus under nitrogen water-wet 5% palladium on carbon (453 g)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the mixture 50° C. to 64° C. for 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Depressurize and filter the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford two lots of filtrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the precipitate overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

WASH

|

Type

|

WASH

|

|

Details

|

wash solids with fresh MTBE (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C1(=CC=CC=C1)C(CN)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 634.4 g | |

| YIELD: PERCENTYIELD | 76.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |